molecular formula C16H14N4O3S2 B4046268 2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE

2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE

Cat. No.: B4046268
M. Wt: 374.4 g/mol
InChI Key: NLDSKHPGYBVLTR-UHFFFAOYSA-N
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Description

2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE is a useful research compound. Its molecular formula is C16H14N4O3S2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone is 374.05073267 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The study on the Substitution Reactions of Nitrothiophens explored radical and ionic reactions involving nitrothiophen derivatives, highlighting novel ionic substitution processes and the complexity of reactions yielding various products. Such research underscores the intricate chemistry of thiophenyl compounds and their potential for generating diverse molecular structures (Newcombe & Norris, 1979).

  • In another study, A Convenient Approach Towards Aminobenzo[b]thiophenes was developed, illustrating a simple, efficient synthesis pathway for 3-aminobenzo[b]thiophenes. This work provides a basis for the synthesis of compounds related to the mentioned chemical, demonstrating the versatility of thiophenyl compounds in organic synthesis (Androsov et al., 2010).

  • Research on Oxidant and Transition-Metal-Free Photoinduced Direct Oxidative Annulation presented a method for creating highly functionalized polyheterocyclic compounds. This technique signifies the potential for developing complex molecular structures without the need for transition metals or oxidants, which is crucial for green chemistry applications (Zhang et al., 2017).

  • The Microwave-Assisted One-Pot Three Component Synthesis study focused on the synthesis of thiazolyl(hydrazonoethyl)thiazoles, demonstrating the efficiency of microwave irradiation in facilitating chemical reactions. This research not only offers insights into the synthesis of potentially bioactive compounds but also highlights the role of modern synthesis techniques in enhancing reaction efficiency (Mahmoud et al., 2021).

  • Facile and Convenient Synthesis of 3-Alkylamino-5-Arylthiophenes outlined a method for producing 3-alkylamino-5-arylthiophenes, showcasing the diversity of thiophene derivatives that can be synthesized and their potential applications in material science and organic electronics (Kim & Kim, 2000).

Properties

IUPAC Name

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c1-2-19-15(14-4-3-9-24-14)17-18-16(19)25-10-13(21)11-5-7-12(8-6-11)20(22)23/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDSKHPGYBVLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 4
2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE

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